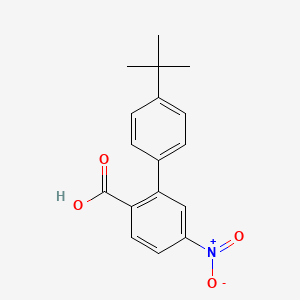
4-Nitro-2-(4-t-butylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(4-t-butylphenyl)benzoic acid, commonly referred to as 4-Nitro-2-t-butylphenyl benzoate, is an organic compound that is widely used in the pharmaceutical and laboratory research industries. It is a white, crystalline solid with a molecular weight of 246.22 g/mol and a melting point of 66 °C. This compound has a wide range of applications, including synthesis of pharmaceuticals, biochemical research, and as an antifungal agent.
Scientific Research Applications
4-Nitro-2-t-butylphenyl benzoate is widely used in scientific research, particularly in the areas of biochemistry, pharmacology, and medicinal chemistry. It is used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used as an inhibitor in enzyme assays and as a reagent in biochemical and molecular biology studies.
Mechanism of Action
The mechanism of action of 4-Nitro-2-t-butylphenyl benzoate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition prevents the breakdown of the drug and thus increases its bioavailability and efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Nitro-2-t-butylphenyl benzoate have not been extensively studied. However, it is known to have antifungal activity and can inhibit the growth of certain fungi. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of 4-Nitro-2-t-butylphenyl benzoate for laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Its low toxicity also makes it a safe reagent to use in the laboratory. However, its limited solubility in water may make it difficult to use in some experiments.
Future Directions
Future research on 4-Nitro-2-t-butylphenyl benzoate could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. Additionally, further research into its potential use as an inhibitor of enzymes involved in drug metabolism could lead to new treatments for a variety of diseases. Finally, research into its solubility in water could lead to new methods for using it in laboratory experiments.
Synthesis Methods
The synthesis of 4-Nitro-2-t-butylphenyl benzoate is relatively straightforward and involves the reaction of 4-nitrobenzoic acid and 4-t-butylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of around 70 °C and a pressure of 1 atm. The reaction yields a white solid which can be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18(21)22)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYFHDHEPATWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690602 |
Source


|
| Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-81-2 |
Source


|
| Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6404562.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid, 95%](/img/structure/B6404571.png)










